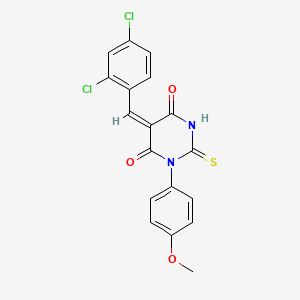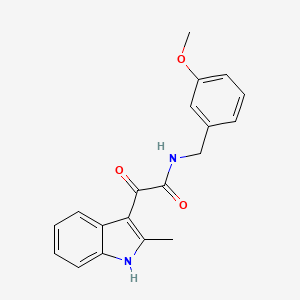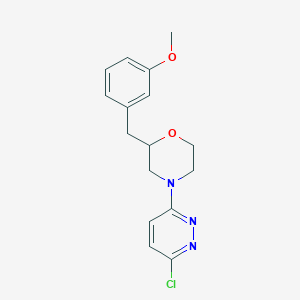
4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine is a chemical compound that has been the focus of numerous scientific research studies due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to possess significant pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the activity of key enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine is its high potency and selectivity for COX-2. This makes it a promising candidate for the development of novel anti-inflammatory and analgesic drugs. However, the compound has some limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other inflammatory mediators and signaling pathways. Additionally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with 3-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a base such as triethylamine to yield the final product.
Applications De Recherche Scientifique
4-(6-chloro-3-pyridazinyl)-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to exhibit potent analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
4-(6-chloropyridazin-3-yl)-2-[(3-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-21-13-4-2-3-12(9-13)10-14-11-20(7-8-22-14)16-6-5-15(17)18-19-16/h2-6,9,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVNJKPMJCLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

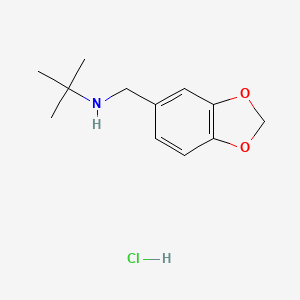
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5429695.png)
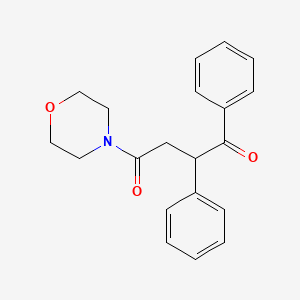
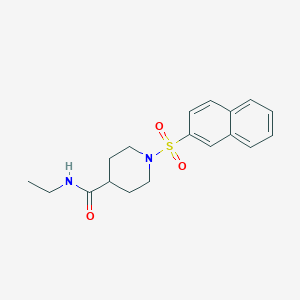
![N-[4-(1-azepanylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5429716.png)
![3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
![3-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5429737.png)
![7-(3-chlorophenyl)-4-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5429743.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5429747.png)
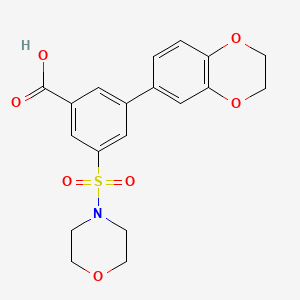
![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
